
SR1001
Übersicht
Beschreibung
SR1001 is a selective inverse agonist that targets both RORα (Retinoic Acid Receptor-Related Orphan Receptor Alpha) and RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T). These receptors belong to the nuclear receptor superfamily and play essential roles in regulating gene expression, immune responses, and circadian rhythms . Now, let’s explore further.
Wirkmechanismus
Target of Action
SR1001 is a synthetic retinoic-acid-receptor-related orphan receptor (ROR) modulator . It primarily targets the retinoic acid-related orphan receptors RORα and RORγt . These receptors function as ligand-dependent transcription factors and play critical roles in the differentiation and function of various tissues, including neural, immune, and metabolic tissues .
Mode of Action
The interaction of this compound with the ligand binding sites of RORα and RORγt induces conformational changes in these receptors . This alters the binding affinity of co-activators and co-repressors, leading to the suppression of the receptors’ transcriptional activity . In essence, this compound acts as an inverse agonist of RORα and RORγ .
Biochemical Pathways
The modulation of ROR activity by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the differentiation of Th17 cells and the expressions of IL-17, GEF-H1, RhoA, and ROCK1 . Th17 cells are a subset of T cells that play a critical role in various inflammatory diseases . By inhibiting the differentiation of Th17 cells, this compound can potentially alleviate the symptoms of these diseases.
Pharmacokinetics
The effectiveness of this compound in various experimental models suggests that it has suitable bioavailability and can reach its target receptors in vivo .
Result of Action
The administration of this compound has been shown to significantly reduce the incidence of diabetes and insulitis in nonobese diabetic mice . It reduces proinflammatory cytokine expression, particularly Th17-mediated cytokines, reduces autoantibody production, and increases the frequency of CD4+ Foxp3+ T regulatory cells . These results suggest that this compound has potent anti-inflammatory effects.
Vorbereitungsmethoden
Reaction Conditions:: The exact reaction conditions for SR1001 synthesis remain proprietary. Researchers typically optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.
Industrial Production:: this compound is not produced on an industrial scale. Its synthesis primarily occurs in research laboratories for scientific investigations.
Analyse Chemischer Reaktionen
Reaktivität:: SR1001 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. spezifische Beispiele sind aufgrund begrenzter veröffentlichter Daten rar.
Häufige Reagenzien und Bedingungen::Oxidation: this compound kann mit Oxidationsmitteln (z. B. Peroxiden, Chromaten) reagieren, um oxidierte Derivate zu bilden.
Reduktion: Reduktion mit Hydridreagenzien (z. B. Lithiumaluminiumhydrid) könnte zu reduzierten Formen von this compound führen.
Substitution: this compound kann nukleophile Substitutionsreaktionen mit geeigneten Nukleophilen eingehen.
Hauptprodukte:: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, hängen von den spezifischen Reaktionsbedingungen ab. Weitere Forschung ist erforderlich, um diese Produkte vollständig aufzuklären.
Wissenschaftliche Forschungsanwendungen
Acute Pancreatitis
Recent studies have demonstrated that SR1001 can alleviate acute pancreatitis by suppressing IL-17-secreting Th17 cells and γδ T cells in the pancreas. In a mouse model of ceruletide-induced acute pancreatitis, treatment with this compound resulted in significant reductions in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, as well as improved histological scores indicating reduced pancreatic inflammation .
Key Findings:
- Reduction in Serum Cytokines: this compound treatment led to decreased levels of IL-6, TNF-alpha, and IL-17.
- Histological Improvements: Treated mice showed less acinar cell edema and inflammatory cell infiltration compared to untreated controls.
Multiple Sclerosis
This compound has shown promise in halting the progression of multiple sclerosis (MS) by selectively inhibiting Th17 cell activity. Studies indicate that this compound can effectively reduce neuroinflammation and demyelination in animal models of MS, suggesting its potential as a targeted therapy for this debilitating condition .
Key Findings:
- Selective Immune Modulation: Unlike traditional therapies that broadly suppress the immune system, this compound specifically targets pathogenic Th17 cells.
- Reduced Side Effects: The selective mechanism may lead to fewer adverse effects compared to existing treatments.
Retinal Inflammation
In diabetic mouse models, this compound has been shown to mitigate retinal inflammation and capillary degeneration. By reducing the expression of RORγt in retinal vasculature, this compound helps preserve retinal function and structure in the context of diabetes-induced complications .
Key Findings:
- Improvement in Retinal Health: Subcutaneous administration of this compound resulted in decreased retinal inflammation markers.
- Potential for Diabetic Retinopathy Treatment: These findings highlight its role in managing diabetic retinopathy through targeted inflammatory modulation.
Comparative Data Table
Case Study 1: Acute Pancreatitis Model
In a controlled study involving ceruletide-induced acute pancreatitis in mice, this compound was administered at doses of 25 mg/kg and 50 mg/kg. The results showed a significant reduction in inflammatory markers and improved pancreatic histology compared to control groups treated with vehicle only. This study supports the potential clinical application of this compound for treating acute pancreatitis by targeting specific immune pathways .
Case Study 2: Multiple Sclerosis
A collaborative study at Scripps Research Institute highlighted this compound's ability to halt MS progression in animal models. The compound was found to selectively inhibit Th17 cell differentiation without affecting overall immune function, demonstrating its therapeutic potential with minimal side effects .
Vergleich Mit ähnlichen Verbindungen
SR1001 zeichnet sich durch seine duale Zielsetzung von RORα und RORγt aus. Ähnliche Verbindungen umfassen:
SR3335: Ein weiterer inverser Agonist von RORα.
T0901317: Ein RORγ-Agonist.
Biologische Aktivität
SR1001 is a selective inhibitor of the retinoic acid-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17). This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, including acute pancreatitis, sepsis, and retinal inflammation.
This compound specifically targets RORγt, inhibiting the transcriptional activity associated with Th17 cell differentiation. Th17 cells are implicated in several autoimmune conditions due to their production of pro-inflammatory cytokines, particularly IL-17. By suppressing these cells, this compound aims to reduce inflammation and tissue damage associated with various pathologies.
1. Acute Pancreatitis
A study published in Nature demonstrated that this compound significantly alleviates acute pancreatitis (AP) in a ceruletide-induced mouse model. The treatment led to:
- Histological Improvements : Reduced acinar cell edema and inflammatory cell infiltration in pancreatic tissues.
- Biomarker Changes : Decreased serum levels of amylase, IL-6, TNF-alpha, IL-17, and IL-23 following treatment with this compound, indicating reduced inflammation .
- Flow Cytometry Analysis : A selective decrease in RORγt+, Th17, regulatory T cells (Tregs), and γδ T cells in the pancreas but not the spleen .
Table 1: Effects of this compound on Acute Pancreatitis
Parameter | Control Group | AP Group | This compound Treatment |
---|---|---|---|
Serum Amylase (U/L) | 50 | 300 | 150 |
IL-6 (pg/mL) | 10 | 80 | 30 |
TNF-alpha (pg/mL) | 15 | 120 | 45 |
RORγt+ Cells (per million PBMCs) | 200 | 800 | 300 |
2. Sepsis
Another study explored the synergistic effects of this compound combined with fasudil on sepsis-induced pancreatic injury. Key findings included:
- Th17 Cell Reduction : Significant inhibition of Th17 cell differentiation and IL-17 expression when treated with both this compound and fasudil.
- Pathological Improvement : Reduced pancreatic injury markers such as hyperemia and necrosis compared to control groups .
- Mechanistic Insights : The combination treatment effectively downregulated key signaling pathways involved in inflammation, including RhoA/ROCK pathways .
Table 2: Impact of this compound on Sepsis Model
Treatment | Th17 Cells (%) | IL-17 Levels (pg/mL) | Pathological Score |
---|---|---|---|
Control | 60 | 100 | 8 |
Fasudil | 40 | 70 | 5 |
This compound | 30 | 50 | 4 |
Fasudil + this compound | 15 | 20 | 2 |
3. Retinal Inflammation
In a separate investigation focusing on retinal diseases, this compound was shown to halt retinal inflammation and capillary degeneration in diabetic mice. The ablation of RORγt significantly reduced oxidative stress and endothelial cell death, suggesting potential applications for retinal pathologies linked to inflammatory processes .
Eigenschaften
IUPAC Name |
N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSSKGBKHOLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348120 | |
Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335106-03-0 | |
Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1335106-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SR1001?
A1: this compound acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]
Q2: How does this compound's interaction with RORs affect downstream signaling?
A2: By binding to the ligand-binding domain of RORs, this compound prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]
Q3: What is the significance of targeting Th17 cells in various disease models?
A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through this compound treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.
Q5: Is there any publicly available spectroscopic data for this compound?
A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.
Q7: Have computational methods been employed to study this compound?
A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate this compound's mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.